![molecular formula C15H15N2O8- B14443325 2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate CAS No. 78822-23-8](/img/structure/B14443325.png)
2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate is a complex organic compound with a unique structure that includes an azetidinone ring, a nitrophenyl group, and a carbonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate typically involves multiple steps, starting with the preparation of the azetidinone ring. This can be achieved through the cyclization of a suitable β-lactam precursor. The nitrophenyl group is introduced via a nitration reaction, and the carbonate ester is formed through a reaction with phosgene or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The carbonate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carbonate ester under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted carbonate esters.
Applications De Recherche Scientifique
2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate involves its interaction with specific molecular targets. The azetidinone ring can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. The nitrophenyl group can interact with cellular components, leading to various biological effects. The carbonate ester can be hydrolyzed to release active intermediates that exert their effects through different pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-phenylpropyl carbonate
- 2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-methylphenyl)propyl carbonate
- 2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-chlorophenyl)propyl carbonate
Uniqueness
2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
78822-23-8 |
|---|---|
Formule moléculaire |
C15H15N2O8- |
Poids moléculaire |
351.29 g/mol |
Nom IUPAC |
[2-(2-acetyloxy-4-oxoazetidin-3-yl)-1-(4-nitrophenyl)propyl] carbonate |
InChI |
InChI=1S/C15H16N2O8/c1-7(11-13(19)16-14(11)24-8(2)18)12(25-15(20)21)9-3-5-10(6-4-9)17(22)23/h3-7,11-12,14H,1-2H3,(H,16,19)(H,20,21)/p-1 |
Clé InChI |
RJCRGLFIQUVMLY-UHFFFAOYSA-M |
SMILES canonique |
CC(C1C(NC1=O)OC(=O)C)C(C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1H-Imidazol-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14443242.png)
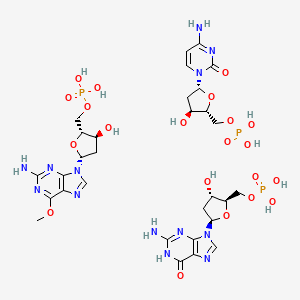

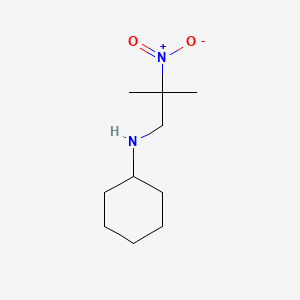
![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclohexylamino)-N-methylacetamide](/img/structure/B14443274.png)
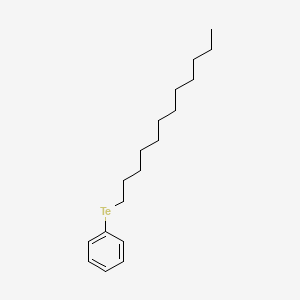
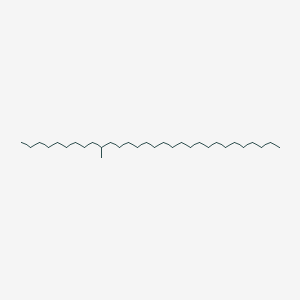

![6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14443280.png)
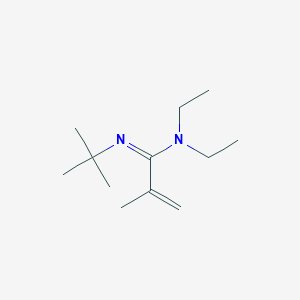
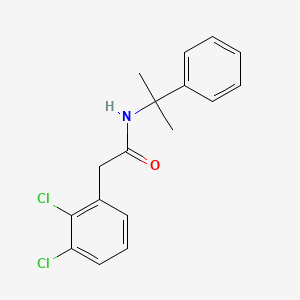
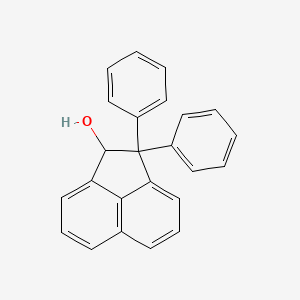

![[(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14443334.png)
